molecular formula C11H14N2O3 B11982957 N-Isobutyl-3-nitrobenzamide CAS No. 2448-05-7

N-Isobutyl-3-nitrobenzamide

Cat. No.: B11982957
CAS No.: 2448-05-7
M. Wt: 222.24 g/mol
InChI Key: ZRASDWBEKQJAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-3-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the third position and an isobutyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isobutyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid and isobutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of isobutylamine to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: The major product is N-Isobutyl-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

N-Isobutyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Isobutyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, making the compound of interest in drug development and biochemical research.

Comparison with Similar Compounds

  • N-Butyl-3-nitrobenzamide
  • N-Isobutyl-4-nitrobenzamide
  • N-Isobutyl-2-nitrobenzamide

Comparison: N-Isobutyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.

Properties

CAS No.

2448-05-7

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2-methylpropyl)-3-nitrobenzamide

InChI

InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)

InChI Key

ZRASDWBEKQJAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.